molecular formula C16H23NO B1622582 Tolquinzole CAS No. 6187-50-4

Tolquinzole

Cat. No.: B1622582
CAS No.: 6187-50-4
M. Wt: 245.36 g/mol
InChI Key: XGCBETZGOIOAKF-UHFFFAOYSA-N
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Description

Tolquinzole is a chemical compound with the molecular formula C16H23NO It is known for its unique structure, which includes a pyridoisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tolquinzole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-ethyl-10-methyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol with suitable reagents to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tolquinzole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Tolquinzole has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Quinoline: Shares a similar core structure but differs in its functional groups and overall activity.

    Isoquinoline: Another related compound with distinct chemical properties and applications.

Uniqueness

Its specific interactions with biological targets and its versatility in chemical synthesis make it a valuable compound in various research fields .

Properties

CAS No.

6187-50-4

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

2-ethyl-10-methyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol

InChI

InChI=1S/C16H23NO/c1-3-16(18)7-9-17-8-6-13-5-4-12(2)10-14(13)15(17)11-16/h4-5,10,15,18H,3,6-9,11H2,1-2H3

InChI Key

XGCBETZGOIOAKF-UHFFFAOYSA-N

SMILES

CCC1(CCN2CCC3=C(C2C1)C=C(C=C3)C)O

Canonical SMILES

CCC1(CCN2CCC3=C(C2C1)C=C(C=C3)C)O

Origin of Product

United States

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